Benzamide, 3-nitro-N-(3-nitrophenyl)-
Description
Contextualization within Amide and Nitroaromatic Chemistry
The chemical nature of Benzamide (B126), 3-nitro-N-(3-nitrophenyl)- is best understood by first examining its core functional groups: the amide linkage and the nitroaromatic systems.
Amide Chemistry: Amides are a fundamental class of organic compounds defined by a carbonyl group (C=O) bonded directly to a nitrogen atom. nih.gov This linkage, often formed through a condensation reaction between a carboxylic acid and an amine, is exceptionally stable due to resonance between the nitrogen's lone pair of electrons and the carbonyl group. ontosight.ai This stability is a hallmark of the peptide bonds that form the backbone of proteins. Amides can participate in hydrogen bonding, which typically results in high melting and boiling points compared to molecules of similar weight. nih.gov Their chemical reactivity includes hydrolysis back to carboxylic acids and amines, as well as reduction to form amines.
Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by one or more nitro groups (-NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. ontosight.ai This electron-withdrawing nature makes the aromatic ring resistant to oxidative degradation but more susceptible to nucleophilic attack. These compounds are almost exclusively synthetic and serve as crucial intermediates in the production of a wide array of products, including dyes, pesticides, and pharmaceuticals.
Benzamide, 3-nitro-N-(3-nitrophenyl)- merges these two chemical fields. It possesses the characteristic amide bond while also featuring two nitroaromatic rings, positioning it as a molecule with a rich and complex reactivity profile. ontosight.ai
Overview of Benzamide Derivatives in Contemporary Chemical Research
Benzamide and its derivatives are cornerstone structures in modern chemical and pharmaceutical research. Representing a significant portion of drug molecules, the benzamide scaffold is prized for its stability and its capacity for diverse chemical modifications. ontosight.ai
Researchers have synthesized and investigated a vast library of benzamide derivatives, uncovering a wide spectrum of biological activities. These activities include:
Antimicrobial and Antifungal: Certain substituted benzamides have shown potent activity against various bacterial and fungal strains.
Anticancer: N-substituted benzamide derivatives have been designed and evaluated for their anti-proliferative activity against various cancer cell lines.
Enzyme Inhibition: Benzamide structures are being explored as inhibitors for enzymes implicated in conditions like Alzheimer's disease.
Antidiabetic: Recent computational and synthetic studies have focused on benzamide derivatives as potential glucokinase activators for the treatment of diabetes.
The versatility of the benzamide core allows chemists to fine-tune molecular properties to achieve desired interactions with biological targets, making it a privileged structure in drug discovery and medicinal chemistry.
Academic and Research Significance of Dinitrophenyl Benzamides
The presence of two nitro groups in Benzamide, 3-nitro-N-(3-nitrophenyl)- places it within the specific subclass of dinitrophenyl benzamides, which carry particular research significance. The two strong electron-withdrawing nitro groups render the phenyl rings highly electrophilic. ontosight.ai This electronic feature is central to the compound's potential utility.
In a broader context, dinitrophenyl compounds are utilized in various biochemical and immunological studies. They can function as haptens to study immune responses or as chemical probes to investigate enzymatic reactions.
For dinitrophenyl benzamides specifically, research interest often lies in their synthesis, structural characterization, and materials science applications. The synthesis of such compounds typically involves the reaction of a nitro-substituted aniline (B41778) with a nitro-substituted benzoyl chloride or benzoic acid. ontosight.ai Structural studies of related dinitro- and trinitro-benzamides reveal insights into their crystal packing and the intermolecular interactions that govern their solid-state properties. Furthermore, the distinct electronic and optical characteristics conferred by the nitro groups suggest potential applications in the field of organic electronics and photovoltaics. ontosight.ai
Scope and Objectives of the Research Outline
The objective of this article is to present a focused scientific overview of Benzamide, 3-nitro-N-(3-nitrophenyl)-. The scope is strictly limited to its chemical context, its relationship to the broader classes of amides and nitroaromatics, and the research significance of benzamide derivatives and dinitrophenyl benzamides. By adhering to this structured outline, the article aims to provide a clear and concise summary of the compound's relevance in the field of chemical research.
Research Findings and Data
Table 1: Physicochemical Properties of Benzamide, 3-nitro-N-(3-nitrophenyl)-
| Property | Value |
| Molecular Formula | C₁₃H₉N₃O₄ |
| Molecular Weight | 271.23 g/mol |
| IUPAC Name | 3-nitro-N-(3-nitrophenyl)benzamide |
| CAS Number | 586-10-7 |
| Appearance | Solid (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Data sourced from PubChem CID 133469 and other chemical databases.
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
101-24-6 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17) |
InChI Key |
IGYJMXLXTJJVRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Other CAS No. |
101-24-6 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Benzamide (B126), 3-nitro-N-(3-nitrophenyl)-, with a monoisotopic mass of 287.05422 g/mol , mass spectrometry provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis. epa.gov
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. This process leads to the formation of a molecular ion (M+) and extensive fragmentation, providing a characteristic "fingerprint" for the compound.
While an experimental EI mass spectrum for Benzamide, 3-nitro-N-(3-nitrophenyl)- is not available in the public databases searched, the fragmentation pattern can be predicted based on the behavior of related benzanilides and nitroaromatic compounds. The molecular ion peak (M+) is expected at m/z 287. Key fragmentation pathways for benzamides typically involve the cleavage of the amide bond. For this molecule, this would likely lead to the formation of a 3-nitrobenzoyl cation (m/z 150) and a 3-nitrophenylaminyl radical, or a 3-nitrophenyl isocyanate fragment. Aromatic nitro compounds also exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion or fragment ions.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 288.06151 |
| [M+Na]⁺ | 310.04345 |
| [M+NH₄]⁺ | 305.08805 |
| [M+K]⁺ | 326.01739 |
| [M-H]⁻ | 286.04695 |
| [M+HCOO]⁻ | 332.05243 |
| [M+CH₃COO]⁻ | 346.06808 |
Data sourced from PubChem predictions. uni.lu
Gas phase ion energetics, such as proton affinity (PA) and gas phase basicity (GB), provide fundamental information about a molecule's intrinsic reactivity. Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org A higher proton affinity indicates a stronger base in the gas phase. wikipedia.org
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. It provides an additional dimension of characterization that is related to the ion's three-dimensional structure.
While experimental CCS values are not available, they have been predicted for various adducts of Benzamide, 3-nitro-N-(3-nitrophenyl)- using computational methods. These predicted values offer valuable insights into the likely gas-phase conformations of the different ions. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 288.06151 | 160.8 |
| [M+Na]⁺ | 310.04345 | 164.7 |
| [M-H]⁻ | 286.04695 | 167.2 |
| [M+NH₄]⁺ | 305.08805 | 173.0 |
| [M+K]⁺ | 326.01739 | 154.3 |
| [M]⁺ | 287.05368 | 156.6 |
| [M]⁻ | 287.05478 | 156.6 |
Data sourced from PubChem predictions using the CCSbase calculator. uni.lu
Crystallographic Analysis and Intermolecular Interactions
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Crystal Packing and Supramolecular ArchitectureThis analysis would reveal how individual molecules are arranged in the crystal lattice, forming a three-dimensional structure.
Analysis of Hydrogen Bonding Networks (N-H...O, C-H...O)A primary focus would be the identification and characterization of hydrogen bonds. The amide N–H group is a classic hydrogen bond donor, likely forming N–H···O interactions with oxygen atoms from the nitro groups or the carbonyl group of neighboring molecules. Weaker C–H···O hydrogen bonds involving the aromatic C–H groups would also be analyzed to understand their role in stabilizing the crystal structure.
Without experimental data for Benzamide (B126), 3-nitro-N-(3-nitrophenyl)-, any discussion on these points would be speculative and fall outside the required scope of this article.
Aromatic Stacking Interactions (e.g., π...π, Centroid-Centroid Distances)
Aromatic stacking, particularly π-π interactions, plays a significant role in the crystal packing of benzamide derivatives. These interactions involve the overlap of π-orbitals between adjacent aromatic rings. The strength and geometry of these interactions are often characterized by the centroid-centroid distance between the stacked rings.
In a closely related compound, 4-Nitro-N-(3-nitrophenyl)benzamide, the molecules are observed to stack along the a-axis, featuring benzene (B151609) ring centroid-centroid distances of 3.8878 (6) Å. nih.govnih.gov This distance is consistent with typical π-π stacking interactions, where centroid-centroid distances commonly range from 3.4 Å to 5.3 Å, with a high frequency of structures exhibiting a distance of approximately 3.8 Å. researchgate.net These interactions contribute significantly to the stabilization of the crystal lattice.
Table 1: Centroid-Centroid Distances in Benzamide Derivatives
| Compound | Centroid-Centroid Distance (Å) | Stacking Direction |
|---|---|---|
| 4-Nitro-N-(3-nitrophenyl)benzamide | 3.8878 (6) | a-axis |
Influence of Intermolecular Contacts on Crystal Growth
The growth of a crystal is profoundly influenced by the network of intermolecular contacts. Specific and directional interactions guide the assembly of molecules into a periodic lattice. In benzamide derivatives, hydrogen bonds and other weak interactions are key determinants of crystal morphology.
For instance, in the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide, weak C-H···O intermolecular hydrogen bonds are identified as the primary interactions responsible for crystal growth. nih.gov These interactions link molecules into C(7) chains that propagate along the nih.gov direction, demonstrating how specific, relatively weak contacts can dictate the dimensionality and direction of crystal expansion. nih.gov The interplay of various intermolecular forces, including hydrogen bonds and π-π stacking, ultimately defines the final crystal habit.
Polymorphism in Benzamide Derivatives
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a well-documented phenomenon in benzamide and its derivatives. mdpi.comresearchgate.netnih.gov This phenomenon arises from different possible arrangements of molecules in the crystal lattice, which can be due to variations in molecular conformation or intermolecular interactions. mdpi.com
Benzamide itself, first reported as polymorphic in 1832, has at least three known forms (I, II, and III), with Form I being the most stable. researchgate.netresearchgate.net The different polymorphs exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry where crystal form can affect a drug's efficacy. mdpi.com The potential for a molecule to be polymorphic is influenced by factors such as its capacity for hydrogen bonding. researchgate.net The subtle balance between intermolecular attractions (like hydrogen bonds and π–π interactions) and intramolecular forces (such as torsional strain) governs which polymorphic form is most stable under given conditions. rsc.org
Crystallization in Chiral Space Groups for Achiral Molecules
A fascinating crystallographic phenomenon is the crystallization of achiral molecules in chiral space groups, also known as Sohncke groups. researchgate.netnih.gov Although the individual molecules lack chirality, they can assemble in the crystal lattice in a way that breaks inversion symmetry, resulting in a chiral crystal structure. researchgate.net
A pertinent example is seen in 4-nitro-N-(3-nitrophenyl)benzamide, an achiral molecule that crystallizes in the chiral space group P2₁. nih.gov This occurs because the molecule possesses conformational flexibility, allowing it to adopt a chiral conformation within the crystal packing. nih.gov Such occurrences are not uncommon; many achiral organic compounds are known to form chiral crystals. researchgate.net The formation of a chiral crystal structure from achiral molecules requires that any symmetry operations of the second kind (like mirror planes or inversion centers) that would render the structure achiral operate intermolecularly to relate enantiomeric pairs, or are absent altogether. csic.es
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netsamsun.edu.tr By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a unique fingerprint of the molecular environment.
2D Fingerprint Plots and Contributions of Specific Interactions
Derived from the Hirshfeld surface, 2D fingerprint plots summarize the frequency of each combination of dᵢ (the distance from the surface to the nearest nucleus internal to the surface) and dₑ (the distance to the nearest nucleus external to the surface). crystalexplorer.net These plots provide a quantitative summary of the types of intermolecular contacts and their relative contributions to the crystal packing. nih.govresearchgate.net
For an isomeric compound, 3-nitro-N-(3-nitrobenzoyl)benzamide, Hirshfeld analysis reveals the most significant contacts contributing to the crystal packing. researchgate.net The analysis shows that H···O/O···H, H···C/C···H, and H···H interactions are the most prominent. researchgate.net This is a common feature in many organic crystals, where a large number of weaker interactions collectively play a major role in stabilizing the structure. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts for 3-nitro-N-(3-nitrobenzoyl)benzamide
| Interaction Type | Contribution (%) |
|---|---|
| H···O/O···H | 36.7% |
| H···C/C···H | 19.9% |
Data from a study on the isomer 3-nitro-N-(3-nitrobenzoyl)benzamide. researchgate.net
Mapping of Shape Index and Curvedness Indices
Further insights into the nature of intermolecular interactions, particularly π-π stacking, can be gained by mapping properties like the shape index and curvedness onto the Hirshfeld surface. semanticscholar.org
Shape Index: The shape index is a descriptor that identifies complementary hollows (red regions) and bumps (blue regions) on the surface, which correspond to acceptor and donor regions in intermolecular interactions, respectively. mdpi.com For π-π stacking, characteristic adjacent red and blue triangular patterns appear on the shape index map, indicating the stacking arrangement of aromatic rings. researchgate.net
Curvedness: Curvedness is a measure of the "flatness" of the surface. semanticscholar.org Large, flat regions with low curvedness are typically associated with planar stacking arrangements, such as π-π interactions, while high curvedness indicates sharp edges. researchgate.net
In the analysis of related benzamide structures, these maps are used to visually confirm and characterize the stacking interactions between aromatic rings, providing a clear picture of how molecules fit together in the crystal. semanticscholar.orgresearchgate.net
Hydrogen Bonding Topologies and Graph Set Motifs
The arrangement of molecules in the crystalline state is governed by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role. The specific geometry and connectivity of these bonds define the hydrogen bonding topology. In the case of Benzamide, 3-nitro-N-(3-nitrophenyl)-, the presence of a secondary amide group (-CONH-) provides a classic hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the two nitro groups (-NO2) offer additional potent hydrogen bond acceptor sites.
A systematic way to describe the patterns of hydrogen bonds is through the use of graph set theory. This approach identifies and classifies the motifs formed by these interactions. Common motifs include chains, rings, and dimers, which can be further described by a specific notation indicating the number of donors and acceptors involved in the pattern.
For a compound like Benzamide, 3-nitro-N-(3-nitrophenyl)-, one could anticipate several possible hydrogen bonding interactions that would lead to distinct topological patterns. These could include:
N-H···O=C interactions: The amide N-H group could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is a very common and robust interaction in amide-containing structures, often leading to the formation of chains or dimers.
N-H···O-N-O interactions: The amide N-H could also interact with one of the oxygen atoms of a nitro group on an adjacent molecule.
The interplay between these different potential hydrogen bonds would result in a complex supramolecular architecture. The specific motifs that would form are dependent on the steric and electronic properties of the molecule, which influence the preferred orientation of the molecules in the crystal lattice. Without experimental crystallographic data, a definitive assignment of the hydrogen bonding topologies and graph set motifs for Benzamide, 3-nitro-N-(3-nitrophenyl)- is not possible.
Table of Anticipated Hydrogen Bond Parameters
| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 3-nitro-N-(3-nitrophenyl)benzamide, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).
Table 1: Hypothetical Optimized Geometrical Parameters for 3-nitro-N-(3-nitrophenyl)benzamide
This table is for illustrative purposes to show what a data table for optimized geometrical parameters would look like. Actual values are not available from the search results.
| Parameter | Bond/Atoms Involved | Calculated Value (DFT/B3LYP) |
| Bond Lengths (Å) | ||
| C=O (Amide) | Data not available | |
| C-N (Amide) | Data not available | |
| N-O (Nitro Group 1) | Data not available | |
| N-O (Nitro Group 2) | Data not available | |
| **Bond Angles (°) ** | ||
| O=C-N (Amide) | Data not available | |
| C-N-C (Amide Link) | Data not available | |
| Dihedral Angles (°) | ||
| Phenyl Ring 1 - Amide Plane | Data not available | |
| Phenyl Ring 2 - Amide Plane | Data not available |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the nitro groups, being strong electron-withdrawing groups, would be expected to significantly lower the LUMO energy, likely resulting in a relatively small energy gap and influencing the molecule's charge transfer characteristics.
Table 2: Illustrative Frontier Molecular Orbital Data
This table illustrates the typical data generated from a HOMO-LUMO analysis. Actual values for the target compound are not available.
| Parameter | Abbreviation | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For 3-nitro-N-(3-nitrophenyl)benzamide, the MEP map would likely show strong negative potential around the oxygen atoms of the amide carbonyl and the two nitro groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive regions would be expected around the amide N-H proton and the aromatic ring protons.
DFT calculations can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of the optimized structure. These theoretical frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and N-O stretching of the nitro groups. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor for better agreement.
When experimental data from techniques like X-ray crystallography is available, it provides a benchmark for validating the accuracy of the computational method. A comparison between the DFT-calculated bond lengths and angles and those determined experimentally can reveal the level of theory's effectiveness. Close agreement between the theoretical gas-phase structure and the experimental solid-state structure would confirm the reliability of the computational model, though minor differences are expected due to intermolecular interactions in the crystal lattice.
Computational Chemistry and Theoretical Investigations of Benzamide, 3 Nitro N 3 Nitrophenyl
Computational chemistry provides a powerful lens through which the intricate electronic and dynamic properties of "Benzamide, 3-nitro-N-(3-nitrophenyl)-" can be investigated at the atomic level. These theoretical approaches complement experimental studies by offering insights into molecular structure, reactivity, and interactions that are often difficult or impossible to obtain through empirical methods alone. This section delves into advanced computational techniques that can be applied to elucidate the behavior of this complex nitroaromatic compound.
Reactivity and Reaction Mechanisms
Reactivity of the Amide Linkage and Nitro Groups
The amide linkage provides a site for potential hydrogen bonding, while the nitro groups significantly decrease the electron density of the aromatic systems.
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net In Benzamide (B126), 3-nitro-N-(3-nitrophenyl)-, the two nitro groups deactivate their respective aromatic rings towards electrophilic substitution. This deactivation stems from two primary electronic effects: the inductive effect and the resonance effect. libretexts.orgnih.gov
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.orgyoutube.com This effect results in a partial positive charge on the ring carbons, making the ring less attractive to electrophiles. youtube.com
Resonance Effect (-M): The nitro group can withdraw pi-electron density from the aromatic ring through resonance. libretexts.orgyoutube.com The pi electrons from the ring can delocalize onto the nitro group, creating resonance structures where a positive charge is placed on the ortho and para positions of the ring. wikipedia.org This delocalization significantly reduces the electron density of the pi system, rendering the molecule less reactive towards electrophilic attack. nih.govwikipedia.org
The combination of these effects makes the aromatic rings in Benzamide, 3-nitro-N-(3-nitrophenyl)- electron-deficient. youtube.com
The amide linkage (-CO-NH-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the potential formation of intermolecular hydrogen bonds. In similar structures, such as 3,5-Dinitro-N-(4-nitrophenyl)benzamide, molecules in the crystal lattice are linked by intermolecular N-H···O hydrogen bonds. researchgate.net However, the specific conformation of the molecule can influence the effectiveness of this bonding. For instance, in the related compound 4-Nitro-N-(3-nitrophenyl)benzamide, the position of the N-H group prevents it from forming significant hydrogen bonding interactions, though weaker C-H···O interactions are observed. nih.gov Therefore, while the potential for classical hydrogen bonding exists, its realization depends on the solid-state packing or the solvent environment.
Electrochemical Behavior of Nitro-Substituted Benzamides
The electrochemical behavior of nitro-substituted benzamides has been investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.nettubitak.gov.tr The presence of the nitro groups makes these compounds electrochemically active, particularly susceptible to reduction.
Studies on various nitro-substituted benzamides show that these compounds undergo several reduction and oxidation steps. researchgate.nettubitak.gov.tr The primary electrochemical process is the reduction of the nitro group (ArNO₂). researchgate.net This process is often irreversible and involves multiple electron and proton transfer steps. The exact pathways and potentials depend on factors such as the pH of the medium and the specific structure of the molecule. researchgate.nettubitak.gov.tr For example, the cathodic conversion of nitroarenes in acidic media is a known method to generate the corresponding amines. acs.org
Table 1: Electrochemical Characteristics of Nitro-Aromatic Compounds
| Feature | Description |
|---|---|
| Primary Process | Reduction of the aromatic nitro group (ArNO₂) |
| Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |
| Influencing Factors | pH, solvent, molecular structure |
| Products | Leads to intermediates like nitroso and hydroxylamine (B1172632), and the final amine product |
This table provides a generalized overview based on the behavior of nitro-aromatic compounds.
The initial step in the electrochemical reduction of aromatic nitro compounds is typically a single-electron transfer to form an aromatic nitro radical anion (ArNO₂⁻•). researchgate.nettubitak.gov.trnih.gov This process is often reversible, especially in aprotic media. researchgate.net The stability of this radical anion is a key feature of nitro-aromatic electrochemistry. utexas.edu The formation of these radical anions can be detected by techniques such as electron spin resonance (ESR) spectroscopy. nih.govnih.govchemrxiv.org The strong electron-withdrawing nature of the nitro group stabilizes the resulting radical anion. utexas.edu
Following the formation of the nitro radical anion, further reduction leads to a series of intermediates. The typical reduction sequence for an aromatic nitro group proceeds through several stages, ultimately yielding an amine. researchgate.nettubitak.gov.tr
The generally accepted pathway involves the following species:
Nitroso derivative (ArNO): The nitro radical anion is further reduced to a nitroso species.
Hydroxylamine derivative (ArNHOH): The nitroso compound is subsequently reduced to form a hydroxylamine.
Amine derivative (ArNH₂): The final step is the reduction of the hydroxylamine to the corresponding amine. researchgate.nettubitak.gov.tr
This multi-step reduction process highlights the complex electrochemical behavior of nitro-substituted benzamides. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzamide, 3-nitro-N-(3-nitrophenyl)- |
| 3,5-Dinitro-N-(4-nitrophenyl)benzamide |
Kinetic and Thermodynamic Studies of Reaction Pathways
There is a notable absence of specific kinetic and thermodynamic data in the published scientific literature for the reaction pathways involving Benzamide, 3-nitro-N-(3-nitrophenyl)-. While kinetic studies have been performed on the acylation of various amines and the hydrolysis of other amides, this specific compound has not been the subject of such detailed investigation. researchgate.netresearchgate.net
Consequently, no data tables for kinetic parameters (such as rate constants, reaction orders, or activation energies) or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy of reaction) for the formation or subsequent reactions of Benzamide, 3-nitro-N-(3-nitrophenyl)- could be compiled.
Advanced Research Perspectives on Benzamide, 3 Nitro N 3 Nitrophenyl
Supramolecular Chemistry and Engineered Assemblies
The architecture of Benzamide (B126), 3-nitro-N-(3-nitrophenyl)- is conducive to the formation of ordered supramolecular structures through a variety of non-covalent interactions. The amide linkage provides a classic site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Furthermore, the electron-deficient nitro groups and the aromatic phenyl rings introduce the potential for π-π stacking interactions and C-H···O hydrogen bonds. qnl.qanih.govmdpi.com
While the crystal structure of Benzamide, 3-nitro-N-(3-nitrophenyl)- itself is not extensively detailed in the available literature, extensive studies on its isomers, such as 4-nitro-N-(3-nitrophenyl)benzamide and 2-nitro-N-(2-nitrophenyl)benzamide, provide significant insights into its likely supramolecular behavior. qnl.qamdpi.comresearchgate.net In these related structures, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or tapes. researchgate.net These primary structures can then be further organized into more complex three-dimensional architectures through weaker interactions.
For instance, in the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide, the molecules are linked by intermolecular benzene (B151609) C-H···O interactions involving a nitro group and the carbonyl group, which form chains. qnl.qamdpi.com An additional set of aromatic C-H···O interactions with the second nitro group helps to connect these chains, creating layered structures. qnl.qamdpi.com The molecules also exhibit stacking arrangements with benzene ring centroid-centroid distances of 3.8878 Å, indicating the presence of π-π interactions. qnl.qamdpi.com
The molecule's non-planar conformation is another critical factor in its supramolecular assembly. The dihedral angle between the two benzene rings in 4-nitro-N-(3-nitrophenyl)benzamide is 26.1(1)°. qnl.qamdpi.com This twisted conformation, along with the slight out-of-plane twisting of the nitro groups, influences the efficiency of crystal packing and the geometry of the intermolecular interactions. It is highly probable that Benzamide, 3-nitro-N-(3-nitrophenyl)- would adopt a similar non-planar conformation, driven by steric hindrance and electronic effects, which would in turn dictate its solid-state packing and the resulting supramolecular assemblies.
| Compound | Dihedral Angle Between Phenyl Rings (°) | Key Intermolecular Interactions | Reference |
|---|---|---|---|
| 4-Nitro-N-(3-nitrophenyl)benzamide | 26.1(1) | N-H···O, C-H···O, π-π stacking | qnl.qamdpi.com |
| 2-Nitro-N-(2-nitrophenyl)benzamide | 71.76(6) and 24.29(10) | N-H···O, C-H···O | researchgate.net |
Ligand Design and Coordination Chemistry with Metal Ions
The structural motifs within Benzamide, 3-nitro-N-(3-nitrophenyl)- make it a promising candidate for use as a ligand in coordination chemistry. The amide oxygen and the oxygen atoms of the two nitro groups present potential coordination sites for metal ions. icm.edu.plmdpi.com The lone pairs on these oxygen atoms can be donated to a metal center, forming coordination complexes. The specific coordination mode would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions. mdpi.com
While there is a lack of specific research on the coordination complexes of Benzamide, 3-nitro-N-(3-nitrophenyl)-, the broader field of coordination chemistry involving benzamide and nitro-substituted ligands offers valuable parallels. icm.edu.plmdpi.com The amide group can coordinate to metal ions in a monodentate fashion through the carbonyl oxygen or, less commonly, in a bridging mode between two metal centers. The nitro groups also offer potential for coordination, either directly to the metal or through hydrogen bonding interactions with other ligands in the coordination sphere.
The presence of two aromatic rings and the rotational freedom around the C-N and C-C bonds of the amide linkage allow for conformational flexibility, which could be exploited in the design of ligands for specific metal coordination geometries. This flexibility might enable the ligand to adopt conformations that are favorable for chelation or for the formation of polynuclear metal-organic frameworks (MOFs). The electron-withdrawing nature of the nitro groups can also influence the electronic properties of the resulting metal complexes, potentially impacting their catalytic activity, magnetic properties, or photophysical behavior. icm.edu.pl
| Potential Donor Atom | Possible Coordination Modes | Factors Influencing Coordination |
|---|---|---|
| Amide Oxygen | Monodentate, Bridging | Metal ion hardness/softness, steric hindrance |
| Nitro Group Oxygens | Monodentate, Chelating (less likely), Bridging | Solvent, presence of competing ligands |
Exploration of Electronic and Optical Characteristics for Organic Electronics and Photovoltaics Research
Nitroaromatic compounds are known for their distinct electronic properties, stemming from the strong electron-withdrawing nature of the nitro group. In Benzamide, 3-nitro-N-(3-nitrophenyl)-, the presence of two such groups is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). qnl.qanih.gov This modulation of frontier orbital energies is a key area of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Computational studies, such as those employing Density Functional Theory (DFT), on related nitro-substituted aromatic compounds have provided insights into their electronic structures. qnl.qanih.gov For instance, the calculated HOMO-LUMO energy gap for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, a structurally related compound, indicates that charge transfer occurs within the molecule. nih.gov It is anticipated that Benzamide, 3-nitro-N-(3-nitrophenyl)- would also exhibit a significant intramolecular charge transfer character, which is a desirable property for non-linear optical materials.
The absorption characteristics of this compound are also of interest. The presence of extended π-conjugation across the benzanilide (B160483) framework, coupled with the nitro substituents, is likely to result in absorption bands in the UV-visible region. qnl.qa Time-dependent DFT (TD-DFT) calculations on similar molecules have been used to predict their electronic absorption spectra. qnl.qanih.gov Such studies for Benzamide, 3-nitro-N-(3-nitrophenyl)- would be invaluable in assessing its potential as a component in organic photovoltaic (OPV) devices, either as a donor or an acceptor material, or as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). The electron-accepting nature of the dinitro-substituted benzanilide core could be particularly advantageous for creating materials with tailored electronic properties for these applications. rsc.org
| Property | Predicted Characteristic | Potential Application |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowered due to electron-withdrawing nitro groups | Electron transport materials in OFETs, host materials in OLEDs |
| HOMO-LUMO Gap | Relatively small, indicating potential for visible light absorption | Active layer material in OPVs, sensitizer in DSSCs |
| Intramolecular Charge Transfer | Significant, due to donor-acceptor character | Non-linear optical materials |
Fundamental Studies in Catalysis and Chemical Transformations
The benzanilide scaffold is a versatile platform in organic synthesis and has been the subject of various catalytic transformations. rsc.orgresearchgate.netresearchgate.net While Benzamide, 3-nitro-N-(3-nitrophenyl)- itself is not typically employed as a catalyst, it can serve as a substrate or a precursor for catalytically active species. The C-H bonds on the two aromatic rings are potential sites for functionalization through transition metal-catalyzed C-H activation reactions. rsc.orgresearchgate.net For example, palladium and ruthenium catalysts have been used for the regioselective hydroxylation of N-alkyl-benzanilides, demonstrating the potential to introduce new functional groups onto the benzanilide core. rsc.org
Furthermore, the nitro groups in Benzamide, 3-nitro-N-(3-nitrophenyl)- are amenable to a range of chemical transformations, most notably reduction to amino groups. This transformation is of fundamental importance as it would yield the corresponding diamine, a valuable monomer for the synthesis of polyamides and other polymers. The catalytic reduction of nitroarenes is a well-established field, and this compound could serve as a model substrate for the development of new and more efficient catalytic systems. google.com
The amide bond itself can also participate in chemical transformations. For instance, under certain conditions, it can be hydrolyzed. researchgate.net The study of the kinetics and mechanisms of such reactions for this particular dinitro-substituted benzamide could provide valuable insights into the electronic effects of the nitro groups on the reactivity of the amide linkage.
Future Directions in Theoretical and Experimental Studies of Nitrobenzamides
The exploration of Benzamide, 3-nitro-N-(3-nitrophenyl)- and related nitrobenzamides is far from complete, with numerous avenues for future research. A primary focus should be the targeted synthesis and comprehensive characterization of this specific compound, including a detailed single-crystal X-ray diffraction study to elucidate its precise solid-state structure and supramolecular assembly.
Experimental research should prioritize:
Synthesis and crystal engineering: Developing synthetic routes to produce high-quality single crystals and exploring how modifications to the molecular structure (e.g., introduction of other functional groups) can be used to control the resulting supramolecular architectures.
Coordination chemistry: Systematically investigating the coordination of Benzamide, 3-nitro-N-(3-nitrophenyl)- with a range of transition metal and lanthanide ions. The characterization of the resulting complexes could reveal novel structural motifs and interesting magnetic or optical properties.
Photophysical characterization: A thorough investigation of the absorption and emission properties of the compound, both in solution and in the solid state, is needed to experimentally validate its potential for use in organic electronics. This would involve techniques such as UV-Vis and fluorescence spectroscopy.
Electrochemical studies: Cyclic voltammetry and other electrochemical techniques should be employed to determine the HOMO and LUMO energy levels experimentally and to assess the redox stability of the molecule.
Theoretical and computational studies should focus on:
DFT and TD-DFT calculations: Performing high-level computational studies to predict the electronic structure, frontier molecular orbital energies, and UV-Vis absorption spectrum of Benzamide, 3-nitro-N-(3-nitrophenyl)-. These calculations would provide a theoretical framework for understanding the experimental results.
Modeling of supramolecular interactions: Using computational methods to model and quantify the various non-covalent interactions that govern the self-assembly of this molecule in the solid state.
Prediction of material properties: Employing computational screening to predict the potential performance of this and related nitrobenzamides in electronic devices, which could guide synthetic efforts toward the most promising candidates.
By combining these experimental and theoretical approaches, a deeper understanding of the fundamental properties of Benzamide, 3-nitro-N-(3-nitrophenyl)- can be achieved, paving the way for its potential application in the development of new functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
